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Compound of Interest

Compound Name: BP Fluor 488 Tetrazine

Cat. No.: B15557463 Get Quote

For researchers, scientists, and drug development professionals venturing into the realm of

single-molecule imaging, the choice of a fluorescent probe is paramount. This guide provides a

comprehensive comparison of BP Fluor 488 Tetrazine, evaluating its suitability for single-

molecule imaging applications against other commonly used alternatives. The following

sections delve into a detailed analysis of its performance, supported by available experimental

data, and offer insights into experimental protocols.

BP Fluor 488 Tetrazine is a bright, water-soluble, green-fluorescent dye that has gained

attention for its utility in bioorthogonal labeling.[1][2] Its tetrazine moiety allows for a highly

specific and rapid reaction with trans-cyclooctene (TCO) functionalized molecules through an

inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" approach

is particularly advantageous for live-cell imaging due to its biocompatibility and fast kinetics.[3]

Spectrally, BP Fluor 488 is similar to the widely used Alexa Fluor 488 and ATTO 488 dyes,

making it compatible with standard 488 nm laser lines and corresponding filter sets.[2][4]

Performance Comparison
A critical aspect of a fluorophore's suitability for single-molecule imaging is its photophysical

properties. Here, we compare BP Fluor 488 Tetrazine with two popular alternatives: Alexa

Fluor 488 and ATTO 488.
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Property BP Fluor 488 Alexa Fluor 488 ATTO 488

Excitation Max (nm) ~499[1][5] ~499[6] ~500[7]

Emission Max (nm) ~520[1][5] ~520[6] ~520[7]

Extinction Coefficient

(M⁻¹cm⁻¹)
~73,000[1][5] ~73,000 90,000[7]

Quantum Yield (Φ) 0.92[1][5][8] 0.92[9] 0.80[7]

Photostability High (Qualitative)[2][4]
High (Qualitative)[9]

[10]
High (Qualitative)[7]

Blinking Properties for

SMLM

Information not

available

Can be induced to

photoswitch in the

presence of specific

imaging buffers.[1][8]

Suitable for single-

molecule detection

and high-resolution

microscopy like

PALM, dSTORM, and

STED.[7]

Brightness and Photostability: BP Fluor 488 exhibits an excellent quantum yield of 0.92,

identical to that of Alexa Fluor 488, and higher than ATTO 488, indicating high brightness.[1][5]

[7][8][9] While all three dyes are described as having high photostability, quantitative data on

photobleaching lifetimes under single-molecule imaging conditions for BP Fluor 488 Tetrazine
is not readily available in the reviewed literature. For single-molecule tracking experiments,

high photostability is crucial to obtain long trajectories.

Suitability for Single-Molecule Localization Microscopy (SMLM): For techniques like dSTORM

(direct Stochastic Optical Reconstruction Microscopy), the ability of a fluorophore to

photoswitch between a fluorescent "on" state and a dark "off" state is essential. Rhodamine-

based dyes, to which class BP Fluor 488 belongs, can be induced to photoswitch in

deoxygenated buffers containing a thiol, such as β-mercaptoethanol (MEA).[1][8] This process

involves the formation of a long-lived radical dark state. While ATTO 488 is explicitly mentioned

as being suitable for dSTORM, specific on/off switching rates and duty cycles for BP Fluor 488
Tetrazine have not been reported.[7] The fluorogenic nature of some tetrazine-dye conjugates,

where fluorescence increases upon reaction with TCO, can be advantageous in reducing

background noise in imaging experiments.[6][11]
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Experimental Protocols
The following provides a general framework for a single-molecule imaging experiment using BP
Fluor 488 Tetrazine for labeling proteins in live cells.

Signaling Pathway and Labeling Strategy
The experimental workflow leverages the bioorthogonal reaction between a tetrazine-

conjugated fluorophore and a TCO-modified protein of interest.
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Bioorthogonal labeling workflow for single-molecule imaging.
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Detailed Methodology
1. Expression of TCO-modified Protein:

Transfect cells with a plasmid encoding the protein of interest genetically fused to a tag that

allows for the incorporation of a TCO-containing unnatural amino acid. This is typically

achieved through amber suppression technology.

Culture the cells in a medium containing the TCO-unnatural amino acid to allow for its

incorporation into the protein of interest.

2. Labeling with BP Fluor 488 Tetrazine:

Prepare a stock solution of BP Fluor 488 Tetrazine in anhydrous DMSO.

On the day of the experiment, dilute the stock solution in a live-cell imaging medium (e.g.,

phenol red-free DMEM) to the desired final concentration (typically in the low micromolar

range).

Wash the cells expressing the TCO-modified protein with pre-warmed PBS.

Incubate the cells with the BP Fluor 488 Tetrazine solution for 15-30 minutes at 37°C.

Wash the cells thoroughly with the imaging medium to remove any unbound dye. The

fluorogenic nature of some tetrazine dyes may reduce the necessity for extensive washing.

[6][11]

3. Single-Molecule Imaging:

Mount the labeled cells on a microscope suitable for single-molecule imaging, such as a

Total Internal Reflection Fluorescence (TIRF) microscope.

For single-particle tracking, image the cells in a standard live-cell imaging buffer.

For SMLM (dSTORM), the use of a specific imaging buffer is required to induce

photoswitching. A typical dSTORM buffer for rhodamine dyes includes:

An oxygen scavenging system (e.g., glucose oxidase and catalase).
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A primary thiol, such as β-mercaptoethanol (MEA) or β-mercaptoethylamine, at a

concentration of 10-100 mM. The optimal concentration needs to be determined

empirically.

Illuminate the sample with a 488 nm laser at an appropriate power density to achieve single-

molecule blinking.

Acquire a stream of images (typically thousands of frames) with a sensitive camera (e.g.,

EMCCD or sCMOS).

4. Data Analysis:

Process the acquired images using single-molecule localization software (e.g.,

ThunderSTORM, rapidSTORM).

The software will detect and localize the individual fluorescent events in each frame with

sub-pixel precision.

Reconstruct a super-resolved image from the localized positions or analyze the trajectories

of individual molecules.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Cells with
TCO-modified Protein

Label with BP Fluor 488
Tetrazine

Wash to Remove
Unbound Dye

Mount on TIRF
Microscope

Select Imaging Buffer

Live-Cell Buffer
(for Tracking)

SPT

dSTORM Buffer
(for SMLM)

SMLM

Image Acquisition
(~488 nm laser)

Data Analysis
(Localization/Tracking)

End

Click to download full resolution via product page

Experimental workflow for single-molecule imaging.
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Conclusion
BP Fluor 488 Tetrazine presents a compelling option for single-molecule imaging, particularly

for researchers employing bioorthogonal labeling strategies in live cells. Its high quantum yield

and spectral compatibility with standard instrumentation are significant advantages. However,

for demanding applications like SMLM, the lack of quantitative data on its photostability and

photoswitching characteristics necessitates careful experimental optimization. While it holds

great promise, further characterization is required to definitively establish its performance

relative to well-established dyes like Alexa Fluor 488 and ATTO 488 in the context of single-

molecule imaging. Researchers should consider the specific requirements of their experiments,

such as the need for long observation times or super-resolution capabilities, when selecting the

most appropriate fluorophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [BP Fluor 488 Tetrazine for Single-Molecule Imaging: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15557463#is-bp-fluor-488-tetrazine-suitable-for-
single-molecule-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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